3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.64 g/mol . It is a white solid that is primarily used in research settings. The compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 3-Ethoxybicyclo[111]pentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the bicyclo[11The final step usually involves the conversion of the free amine to its hydrochloride salt .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as the use of protecting groups and selective functionalization, are applicable.
Chemical Reactions Analysis
3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, although it is not currently used in clinical settings.
Industry: Its unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects is not fully understood. its bicyclic structure suggests that it may interact with biological molecules in unique ways. The compound likely targets specific enzymes or receptors, altering their activity and thereby affecting various biochemical pathways .
Comparison with Similar Compounds
3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride can be compared to other bicyclic amines, such as 3-phenylbicyclo[1.1.1]pentan-1-amine. While both compounds share a similar core structure, the presence of different substituents (ethoxy vs. phenyl) imparts distinct chemical and biological properties. The ethoxy group in this compound makes it more hydrophilic compared to its phenyl-substituted counterpart .
Properties
IUPAC Name |
3-ethoxybicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7-3-6(8,4-7)5-7;/h2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCYGTBKQOUTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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